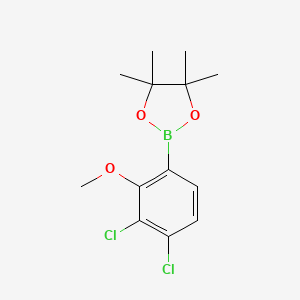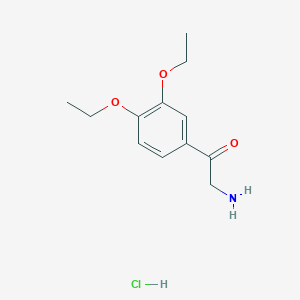
Miraculin (1-20) (H-Asp-Ser-Ala-Pro-Asn-Pro-Val-Leu-Asp-Ile-Asp-Gly-Glu-Lys-Leu-Arg-Thr-Gly-Thr-Asn-OH)
Übersicht
Beschreibung
Miraculin (1-20) is an eicosapeptide that corresponds to the N-terminal sequence of the taste-modifying 191 amino acid-containing protein miraculin . This protein is produced by the berries of Richadella dulcifica .
Molecular Structure Analysis
The molecular weight of Miraculin (1-20) is 2112.28 . Its chemical formula is C₈₈H₁₄₆N₂₆O₃₄ . The one-letter code for this peptide is DSAPNPVLDIDGEKLRTGTN .
Physical And Chemical Properties Analysis
Miraculin (1-20) has a molecular weight of 2112.28 and a chemical formula of C₈₈H₁₄₆N₂₆O₃₄ . It is recommended to be stored at temperatures below -15°C .
Wissenschaftliche Forschungsanwendungen
Miraculin as a Taste-Modifying Protein
Miraculin is known for its unique ability to modify taste, particularly turning sour tastes into sweet ones. This property has been explored in various studies, such as those by Sun et al. (2007) and Paladino et al. (2008), which investigated the high-yield production of miraculin in transgenic tomato plants and predicted its three-dimensional structure using molecular modeling, respectively. These studies highlight the potential of miraculin in altering taste perceptions, making it a subject of interest for food science and taste research (Sun, Kataoka, Yano, & Ezura, 2007)(Paladino, Costantini, Colonna, & Facchiano, 2008).
Impact on Sensory Perception
Research by Endo et al. (2015) examined how miraculin affects the sensory perception of sweetness and sourness in mixed acid solutions. Their findings are significant in understanding the interactions between different taste qualities and how miraculin can influence these perceptions (Endo, Hirata, Takami, Ashida, & Miyaoka, 2015).
Miraculin in Consumer Research
A study by Litt and Shiv (2012) introduced an innovative methodology to consumer research using miraculin to manipulate basic taste perception. This study provides insights into how external information, such as product reviews, can affect the sensory experiences of consumers, demonstrating the potential application of miraculin in marketing and consumer behavior research (Litt & Shiv, 2012).
Biochemical Analysis and Structure
Theerasilp and Kurihara (1989) conducted a detailed biochemical analysis of miraculin, determining its amino acid sequence and structure. This foundational research contributes to our understanding of the molecular basis of miraculin's taste-modifying properties (Theerasilp & Kurihara, 1989).
Production in Edible Plants
Sun et al. (2006) and Hiwasa-Tanase et al. (2011) explored the production of miraculin in edible plants like lettuce and tomato. These studies are pivotal in offering alternative strategies for the mass production of miraculin, which could have significant implications for the food industry (Sun, Cui, Ma, & Ezura, 2006)(Hiwasa-Tanase, Hirai, Kato, Duhita, & Ezura, 2011).
Exploration of Taste Interactions
Capitanio et al. (2011) investigated the effects of miraculin on taste interactions, particularly how it influences the perception of sweetness, sourness, saltiness, and bitterness in mixtures. This research adds to the understanding of how miraculin can modulate complex taste profiles (Capitanio, Lucci, & Tommasi, 2011).
Purification Techniques
Duhita et al. (2009) focused on the purification of miraculin, developing an efficient method to extract this protein, which is crucial for its commercial and research applications (Duhita, Hiwasa-Tanase, Yoshida, & Ezura, 2009).
Health and Safety Assessments
Tafazoli et al. (2019) conducted a comprehensive safety assessment of miraculin, addressing concerns regarding its allergenicity, toxigenicity, and digestibility. This study is vital for understanding the safety profile of miraculin, especially in the context of its potential use in food products (Tafazoli, Vo, Roberts, Rodriguez, Viñas, Madonna, Chiang, Noronha, Holguin, Ryder, & Perlstein, 2019).
Molecular Mechanisms of Miraculin
Misaka (2013) delved into the molecular mechanisms of miraculin's action, providing insights into how it interacts with human taste receptors and transforms sour stimuli into sweet perceptions. This research is essential for understanding the physiological basis of miraculin's taste-modifying properties (Misaka, 2013).
Wirkmechanismus
Target of Action
Miraculin (MCL) is a homodimeric protein isolated from the fruits of Richadella dulcifica, a shrub native to West Africa . The primary target of Miraculin is the human sweet taste receptor (hT1R2-hT1R3) . This receptor plays a crucial role in the perception of sweetness in the human gustatory system .
Mode of Action
Miraculin has a unique mode of action. At neutral pH, it is flat in taste, but it exhibits a taste-modifying activity where sour stimuli produce a sweet perception . Experimental evidence suggests that Miraculin binds to the hT1R2-hT1R3 receptor as an antagonist at neutral pH and functionally changes into an agonist at acidic pH .
Biochemical Pathways
It is known that the protein’s taste-modifying activity involves a change in the function of the ht1r2-ht1r3 receptor, which is a key component of the sweet taste perception pathway .
Pharmacokinetics
It is known that the protein can be expressed in transgenic carrot cells, suggesting potential for bioavailability .
Result of Action
The primary result of Miraculin’s action is a modification of taste perception. When Miraculin interacts with the sweet taste receptor in the presence of acidic substances, it induces a sweet taste perception . This effect can last for more than an hour each time a sour solution is tasted .
Action Environment
The action of Miraculin is influenced by the pH of the environment. Its taste-modifying activity is most pronounced in acidic conditions . Furthermore, the expression of the Miraculin gene in transgenic carrot cells can be up-regulated under oxidative stress conditions, suggesting that environmental factors can influence the production and activity of the protein .
Biochemische Analyse
Biochemical Properties
Miraculin (1-20) plays a significant role in biochemical reactions, particularly in taste modification. It interacts with taste receptors on the tongue, specifically the sweet receptors, to alter the perception of sour flavors into sweet ones. This interaction is facilitated by the binding of miraculin (1-20) to the T1R2-T1R3 sweet receptor complex, which is a G-protein-coupled receptor . The binding of miraculin (1-20) to this receptor induces a conformational change that activates the sweet taste signaling pathway, even in the presence of acidic compounds.
Cellular Effects
Miraculin (1-20) influences various cellular processes, particularly those related to taste perception. In taste receptor cells, miraculin (1-20) modulates cell signaling pathways by binding to the T1R2-T1R3 receptor complex. This binding leads to the activation of downstream signaling cascades, including the production of cyclic AMP (cAMP) and the activation of protein kinase A (PKA). These signaling events result in the perception of sweetness, even in the presence of sour compounds . Additionally, miraculin (1-20) may influence gene expression related to taste receptor function and cellular metabolism.
Molecular Mechanism
The molecular mechanism of miraculin (1-20) involves its binding interactions with the T1R2-T1R3 sweet receptor complex. Upon binding, miraculin (1-20) induces a conformational change in the receptor, which activates the G-protein-coupled signaling pathway. This activation leads to the production of cAMP and the subsequent activation of PKA. PKA then phosphorylates target proteins involved in the sweet taste signaling pathway, ultimately resulting in the perception of sweetness . Additionally, miraculin (1-20) may inhibit or activate other enzymes and proteins involved in taste perception, further modulating its effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of miraculin (1-20) have been observed to change over time. The stability of miraculin (1-20) is influenced by factors such as temperature, pH, and storage conditions. Studies have shown that miraculin (1-20) remains stable at low temperatures and acidic pH levels, which are conditions commonly found in the human mouth . Over time, miraculin (1-20) may degrade, leading to a reduction in its taste-modifying effects. Long-term studies have also indicated that miraculin (1-20) can have lasting effects on cellular function, particularly in taste receptor cells.
Dosage Effects in Animal Models
The effects of miraculin (1-20) vary with different dosages in animal models. At low doses, miraculin (1-20) effectively modifies taste perception without causing adverse effects. At higher doses, miraculin (1-20) may exhibit toxic effects, including alterations in cellular metabolism and gene expression Threshold effects have been observed, where a minimum concentration of miraculin (1-20) is required to elicit taste-modifying effects
Metabolic Pathways
Miraculin (1-20) is involved in metabolic pathways related to taste perception. It interacts with enzymes and cofactors that regulate the sweet taste signaling pathway. For instance, miraculin (1-20) modulates the activity of adenylate cyclase, an enzyme responsible for the production of cAMP . This modulation affects metabolic flux and metabolite levels within taste receptor cells, ultimately influencing the perception of sweetness. Additionally, miraculin (1-20) may interact with other metabolic enzymes, further impacting its biochemical effects.
Transport and Distribution
Within cells and tissues, miraculin (1-20) is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of miraculin (1-20) to taste receptor cells, where it exerts its effects . The localization and accumulation of miraculin (1-20) within these cells are crucial for its taste-modifying properties. Additionally, binding proteins may help stabilize miraculin (1-20) and enhance its interactions with target receptors.
Subcellular Localization
Miraculin (1-20) is localized within specific subcellular compartments, particularly in taste receptor cells. It is directed to these compartments through targeting signals and post-translational modifications . The subcellular localization of miraculin (1-20) is essential for its activity and function, as it ensures that the peptide interacts with the appropriate receptors and signaling molecules. This localization also influences the stability and degradation of miraculin (1-20), further modulating its effects.
Eigenschaften
IUPAC Name |
(4S)-5-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S,3R)-1-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C88H146N26O34/c1-12-41(8)67(111-77(137)52(34-65(128)129)103-76(136)50(29-39(4)5)104-82(142)66(40(6)7)110-80(140)57-21-17-27-114(57)86(146)53(31-58(91)118)106-79(139)56-20-16-26-113(56)85(145)42(9)98-78(138)55(37-115)108-70(130)45(90)30-63(124)125)83(143)105-51(33-64(126)127)71(131)96-35-60(120)99-48(22-23-62(122)123)73(133)100-46(18-13-14-24-89)72(132)102-49(28-38(2)3)75(135)101-47(19-15-25-95-88(93)94)74(134)112-68(43(10)116)81(141)97-36-61(121)109-69(44(11)117)84(144)107-54(87(147)148)32-59(92)119/h38-57,66-69,115-117H,12-37,89-90H2,1-11H3,(H2,91,118)(H2,92,119)(H,96,131)(H,97,141)(H,98,138)(H,99,120)(H,100,133)(H,101,135)(H,102,132)(H,103,136)(H,104,142)(H,105,143)(H,106,139)(H,107,144)(H,108,130)(H,109,121)(H,110,140)(H,111,137)(H,112,134)(H,122,123)(H,124,125)(H,126,127)(H,128,129)(H,147,148)(H4,93,94,95)/t41-,42-,43+,44+,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,66-,67-,68-,69-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCRSVXUTPHCEOJ-WWEZIHIXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NCC(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC(=O)N)NC(=O)C2CCCN2C(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CC(=O)N)NC(=O)[C@@H]2CCCN2C(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C88H146N26O34 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2112.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



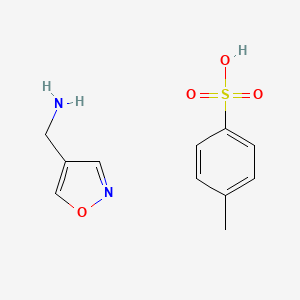



![trans-2-Benzyl-1,2,3,3a,4,9b-hexahydro-pyrrolo[3,4-c]quinoline-5-carboxylic acid t-butyl ester](/img/structure/B6304760.png)
![2-Phenyl-2,7-diaza-spiro[4.4]nonane hydrochloride](/img/structure/B6304774.png)
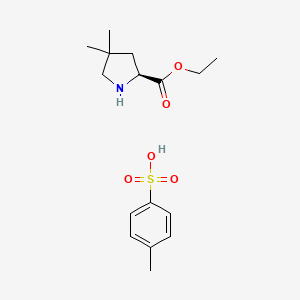
![8-Fluoro-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine dihydrochloride](/img/structure/B6304780.png)
![6,6-Dimethyl-[1,4]diazepane dihydrochloride](/img/structure/B6304785.png)
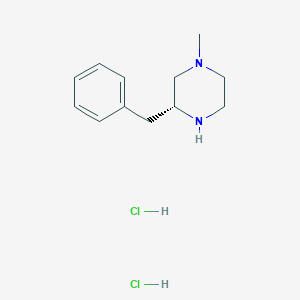

![3,4-Dihydro-2H-benzo[1,4]oxazine-3-carboxylic acid hydrochloride](/img/structure/B6304810.png)
